molecular formula C18H14BrNO B4872203 (2E)-2-(4-bromophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile

(2E)-2-(4-bromophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile

Cat. No.: B4872203
M. Wt: 340.2 g/mol
InChI Key: CCPZAAAIPIVQBG-WJDWOHSUSA-N
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Description

(2E)-2-(4-bromophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile is an organic compound characterized by the presence of a bromophenyl group and a prop-2-en-1-yloxyphenyl group connected through a prop-2-enenitrile linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-bromophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzaldehyde, undergoes a condensation reaction with malononitrile in the presence of a base such as piperidine to form (2E)-2-(4-bromophenyl)prop-2-enenitrile.

    Alkylation Reaction: The intermediate is then subjected to an alkylation reaction with 3-(prop-2-en-1-yloxy)benzyl bromide in the presence of a strong base like potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-bromophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(4-bromophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of bromophenyl and prop-2-en-1-yloxyphenyl groups on biological systems. It may serve as a probe to investigate cellular pathways and interactions.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-2-(4-bromophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The bromophenyl group may interact with enzymes or receptors, while the prop-2-en-1-yloxyphenyl group can modulate the compound’s overall activity. The nitrile group may also play a role in binding to target molecules, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-chlorophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile: Similar structure with a chlorine atom instead of bromine.

    (2E)-2-(4-fluorophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile: Similar structure with a fluorine atom instead of bromine.

    (2E)-2-(4-methylphenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile: Similar structure with a methyl group instead of bromine.

Uniqueness

The uniqueness of (2E)-2-(4-bromophenyl)-3-[3-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The combination of bromophenyl and prop-2-en-1-yloxyphenyl groups provides a distinct chemical profile, making it valuable for various applications.

Properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(3-prop-2-enoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO/c1-2-10-21-18-5-3-4-14(12-18)11-16(13-20)15-6-8-17(19)9-7-15/h2-9,11-12H,1,10H2/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPZAAAIPIVQBG-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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